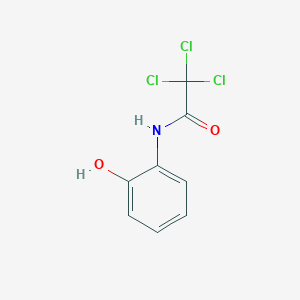

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

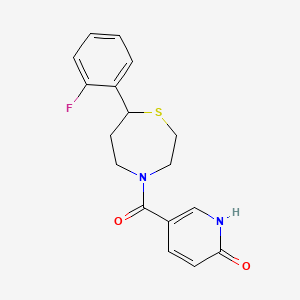

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide is a chemical compound with the linear formula C8H6Cl3NO2 . It has a molecular weight of 254.502 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule determines its properties and reactivity .Physical And Chemical Properties Analysis

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide is a pale yellow crystal . It has a melting point of 188–190 °C . The compound’s physical and chemical properties are largely determined by its molecular structure .Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds like N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides has been conducted to determine their crystal structures. These studies are crucial in understanding the physical and chemical properties of such compounds, which can influence their applications in various scientific fields (Gowda et al., 2007).

Synthesis in Drug Development

N-(2-Hydroxyphenyl)acetamide is an intermediate in the synthesis of antimalarial drugs. Its chemoselective monoacetylation using different acyl donors is a significant process in drug synthesis and development. Understanding the optimal conditions and mechanisms for this reaction is vital for efficient drug production (Magadum & Yadav, 2018).

Structural Derivatives in Combinatorial Libraries

Derivatives of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide, like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, have been synthesized as part of projects to generate combinatorial libraries. These libraries are useful in drug discovery, allowing for the rapid screening of numerous compounds for potential therapeutic use (Davis & Healy, 2010).

Herbicide Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological impacts of these compounds. This research is crucial for assessing the safety and environmental impact of these herbicides (Coleman et al., 2000).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic features of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide have been studied to understand their self-association in different phases. These findings contribute to the broader knowledge of molecular interactions and properties in various mediums (Sterkhova et al., 2019).

Silylated Derivatives for Structural Studies

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide explores the synthesis and structure of these compounds. Such studies are fundamental in the field of organosilicon chemistry, which has applications in materials science and catalysis (Nikonov et al., 2016).

Mechanism of Action

Target of Action

It is known that n-(2-hydroxyphenyl)acetamide, a related compound, inhibits inflammation-related cytokines .

Mode of Action

It is likely that it interacts with its targets to inhibit the production of inflammation-related cytokines, similar to n-(2-hydroxyphenyl)acetamide .

Biochemical Pathways

Given its potential anti-inflammatory properties, it may impact pathways related to inflammation and immune response .

Result of Action

Based on the known effects of n-(2-hydroxyphenyl)acetamide, it may result in the inhibition of inflammation-related cytokines .

properties

IUPAC Name |

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXWMSQWAFAZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)

![{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate](/img/structure/B2984341.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)

![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)